molecular formula C16H10ClNO2 B2499184 (4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 57427-86-8

(4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B2499184
CAS No.: 57427-86-8
M. Wt: 283.71
InChI Key: PKMDOGQJFLVZEJ-GXDHUFHOSA-N
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Description

(4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a chlorobenzylidene group attached to an oxazol-5(4H)-one ring, making it an interesting subject for studies in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-(4-Bromobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
  • (4E)-4-(4-Methylbenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
  • (4E)-4-(4-Nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Uniqueness

(4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is unique due to the presence of the chlorobenzylidene group, which imparts distinct chemical and biological properties

Biological Activity

(4E)-4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound features a chlorobenzylidene moiety attached to an oxazol-5(4H)-one ring, making it an interesting candidate for various pharmacological applications, particularly in the fields of oncology and antimicrobial research.

The molecular formula of this compound is C16H10ClNO2C_{16}H_{10}ClNO_2 with a molecular weight of 285.71 g/mol. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC16H10ClNO2C_{16}H_{10}ClNO_2
Molecular Weight285.71 g/mol
CAS Number57427-86-8

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-phenyl-1,3-oxazol-5(4H)-one under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, and the reaction is often conducted in solvents like ethanol or methanol.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The mechanism appears to involve the inhibition of specific enzymes related to cell cycle regulation and apoptosis induction.

Key Findings:

  • Cell Lines Tested: MCF-7 and HT-29
  • IC50 Values: Varying concentrations were tested, with significant inhibition observed at lower micromolar ranges.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential as an antibacterial agent.

Antimicrobial Efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Notably, it may inhibit enzymes involved in tumor growth and inflammation. Docking studies suggest that the compound can bind to active sites of target proteins, altering their function and leading to therapeutic effects.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on MCF-7 Cells:
    • Objective: To evaluate the cytotoxic effects.
    • Method: Cells were treated with varying concentrations of the compound.
    • Results: A dose-dependent decrease in cell viability was observed.
  • Evaluation Against Bacterial Strains:
    • Objective: To assess antimicrobial properties.
    • Method: Disc diffusion method was employed.
    • Results: Clear zones of inhibition were noted for susceptible strains.

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-13-8-6-11(7-9-13)10-14-16(19)20-15(18-14)12-4-2-1-3-5-12/h1-10H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMDOGQJFLVZEJ-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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